

Application Note: Analytical Characterization of 3,6-Dimethoxypyridazin-4-amine

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Compound of Interest

Compound Name: 3,6-Dimethoxypyridazin-4-amine

CAS No.: 1075-68-9

Cat. No.: B089802

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Introduction & Molecule Profile

3,6-Dimethoxypyridazin-4-amine is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structure features an electron-rich pyridazine ring substituted with two methoxy groups and a primary amine.

Physicochemical Properties[1][2][3][4][5][6][7][8]

- Chemical Formula: $C_6H_9N_3O_2$
- Molecular Weight: 155.15 g/mol
- Solubility: Soluble in DMSO, Methanol, and Acetonitrile; moderately soluble in water.
- Acid-Base Character: The molecule is amphoteric but predominantly basic due to the pyridazine ring nitrogens and the exocyclic amine.

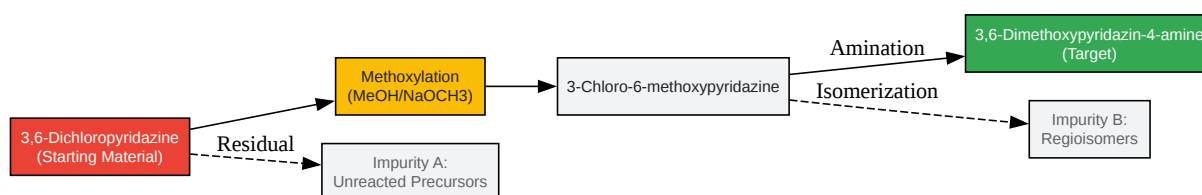
- Critical Insight: The pKa of the ring nitrogen is estimated between 4.5–6.0. This dictates that chromatographic separation requires strict pH control to prevent peak tailing caused by secondary interactions with residual silanols on the column stationary phase.

Synthetic Route & Impurity Logic

Understanding the synthesis is vital for anticipating impurities. The compound is typically synthesized via nucleophilic substitution of 3,6-Dichloropyridazine or 3,6-Dimethoxypyridazine.

Potential Impurities:

- Precursor: 3,6-Dichloropyridazine (Lipophilic, late eluting).
- Intermediate: 3-Chloro-6-methoxypyridazin-4-amine (if generated via stepwise substitution).
- By-product: 3,6-Dimethoxypyridazin-5-amine (Regioisomer).



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Figure 1: Synthetic pathway logic for impurity prediction.

Protocol A: HPLC-PDA Quantitative Assay & Purity

Objective: To quantify the main compound and detect impurities >0.05% with high resolution.

Rationale: A Reverse-Phase (RP) method is chosen.[1] To handle the basic amine and ensure sharp peaks, a buffered mobile phase at acidic pH (pH 2.5–3.0) is selected.[2] This ensures the amine is fully protonated (cationic), reducing hydrophobic interaction with the stationary phase backbone while ion-pairing effects or silanol suppression improve shape.

Instrument Configuration

- System: Agilent 1260 Infinity II or Waters Alliance e2695.
- Detector: Photodiode Array (PDA) / UV-Vis.
- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or Waters XBridge C18.
 - Why: These columns have "end-capping" technology that minimizes peak tailing for basic compounds.

Chromatographic Conditions

Parameter	Setting
Mobile Phase A	20 mM Potassium Phosphate Buffer (pH 3.0 with H ₃ PO ₄)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Volume	5–10 μ L
Detection	254 nm (primary), 210 nm (impurity scan)
Run Time	20 Minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Polar impurities)
12.0	40	60	Linear Gradient
15.0	40	60	Wash (Elute lipophilics)
15.1	95	5	Return to Initial
20.0	95	5	Re-equilibration

System Suitability Criteria (Acceptance Limits)

- Tailing Factor (T): NMT 1.5 (Critical for amines).
- Theoretical Plates (N): NLT 5,000.
- Resolution (Rs): > 2.0 between Main Peak and nearest impurity.
- RSD (n=6): < 1.0% for Area and Retention Time.

Protocol B: LC-MS/MS for Impurity Identification

Objective: To confirm the molecular weight of the main peak and identify unknown impurities.

Note: Phosphate buffer (from Protocol A) is non-volatile and incompatible with MS. It must be replaced with a volatile buffer (Formic Acid/Ammonium Formate).

Method Parameters

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).[3]
- Scan Range: m/z 50 – 500.

Expected Mass Transitions

- Target (**3,6-Dimethoxy pyridazin-4-amine**): $[M+H]^+ = 156.16$ m/z.
- Impurity (3,6-Dichloropyridazine): $[M+H]^+ = 148.9$ m/z (distinct isotope pattern Cl^{35}/Cl^{37}).

Protocol C: Structural Confirmation via 1H -NMR

Objective: Definitive structural characterization. Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).

Sample Preparation

Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.

Expected Spectral Data

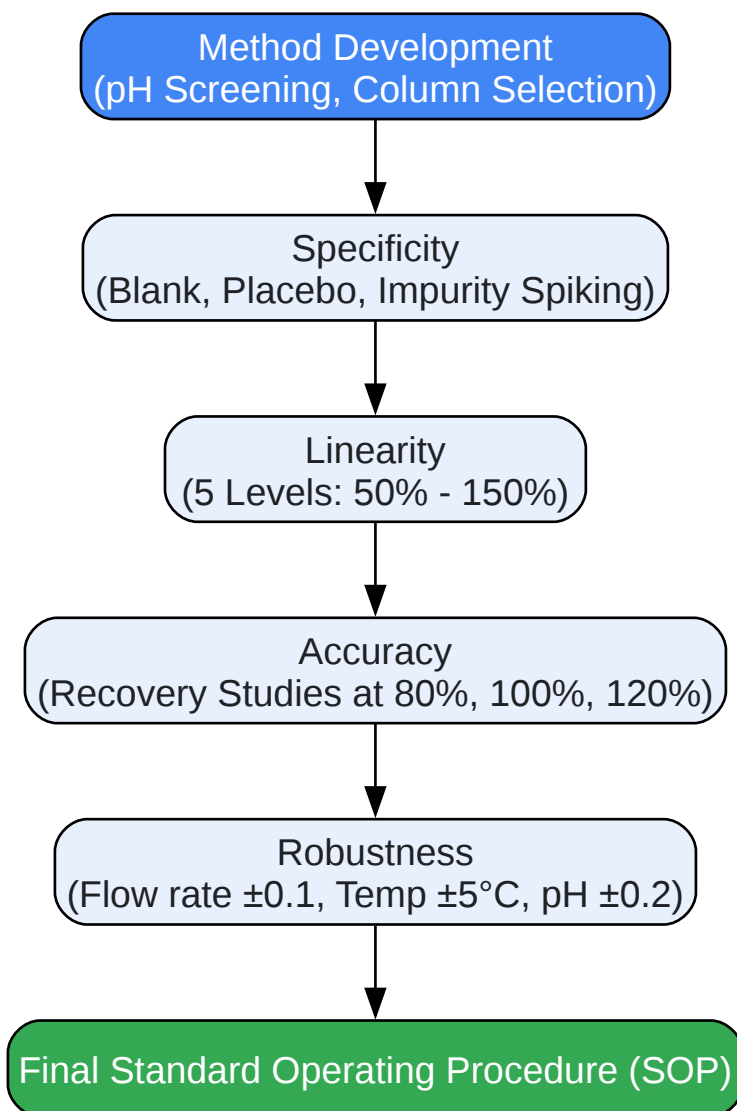
Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
6.2 – 6.5	Broad Singlet (s)	2H	-NH ₂ (Amino protons, exchangeable)
6.0 – 6.2	Singlet (s)	1H	C5-H (Aromatic ring proton)
3.85	Singlet (s)	3H	-OCH ₃ (Position 3 or 6)
3.78	Singlet (s)	3H	-OCH ₃ (Position 6 or 3)

Interpretation:

- The presence of two distinct methoxy singlets confirms the asymmetry of the molecule (positions 3 and 6 are not chemically equivalent due to the amine at position 4).
- The integration ratio of Aromatic H : Methoxy H should be 1:6.

Method Validation Strategy (ICH Q2)

To ensure the method is reliable for regulatory submission, perform the following validation steps:



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Figure 2: Step-by-step validation workflow according to ICH Q2(R1) guidelines.

Key Validation Checkpoints

- Linearity: Construct a calibration curve from 0.01 mg/mL to 1.0 mg/mL. R^2 must be > 0.999 .
- LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

- LOD (S/N ~ 3): Typically ~0.1 µg/mL.
- LOQ (S/N ~ 10): Typically ~0.5 µg/mL.

References

- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. [Link](#)
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